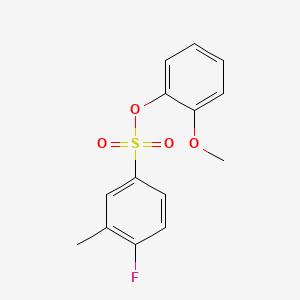

2-Methoxyphenyl 4-fluoro-3-methylbenzenesulfonate

Description

2-Methoxyphenyl 4-fluoro-3-methylbenzenesulfonate is a sulfonate ester characterized by a benzenesulfonate core substituted with a fluorine atom at the para-position and a methyl group at the meta-position. The sulfonate group is esterified with a 2-methoxyphenyl moiety. The ortho-methoxy group on the phenyl ring enhances solubility in polar solvents, while the electron-withdrawing fluorine and methyl groups on the benzenesulfonate core influence reactivity and stability .

Properties

IUPAC Name |

(2-methoxyphenyl) 4-fluoro-3-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FO4S/c1-10-9-11(7-8-12(10)15)20(16,17)19-14-6-4-3-5-13(14)18-2/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUBQZSKMULTEQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)OC2=CC=CC=C2OC)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Methoxyphenyl 4-fluoro-3-methylbenzenesulfonate typically involves the reaction of 2-methoxyphenol with 4-fluoro-3-methylbenzenesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

Sulfonate esters are widely used as leaving groups in nucleophilic substitutions due to their stability and ease of displacement.

Key Reaction Conditions:

-

Nucleophiles : Azides, amines, alkoxides.

-

Solvents : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates .

-

Bases : Sodium hydride (NaH) or potassium carbonate (K₂CO₃) are commonly employed to deprotonate nucleophiles .

Example Reaction with Azide:

In DMF at 45°C, 2-methoxyphenyl 4-fluoro-3-methylbenzenesulfonate reacts with sodium azide (NaN₃) to yield 2-methoxy-4-azidophenyl derivatives. Similar conditions achieved 46% yield for azide substitution in structurally related tosylates .

Alkylation with Fluoroethyl Groups:

Using NaH in DMF, fluoroethylation of hydroxylamine precursors with tosylate esters proceeds at room temperature, yielding 41–63% of O-alkylated products .

Desulfonylation under Basic Conditions

Sulfonate esters undergo desulfonylation in strongly basic media, forming phenolic derivatives.

Mechanism:

-

Base-Induced N–S Bond Cleavage : Potassium tert-butoxide (KOtBu) in DMSO generates an intermediate anion, which fragments to release the sulfonate group and form the deprotected phenol .

-

Yield Dependency : Reaction efficiency correlates with the pKa of the resulting phenol (e.g., 74–89% yields for toluenesulfonamide derivatives) .

Solvent and Temperature Effects

Reaction outcomes are highly sensitive to solvent polarity and temperature:

| Solvent | Temperature | Yield (%) | Application | Source |

|---|---|---|---|---|

| t-Amyl alcohol | 80°C | 48 | Fluorination of methylene bis-tosylate | |

| Acetonitrile | Reflux | 5–89 | Alkylation with K₂CO₃ | |

| DMF | 45–105°C | 41–76 | Azide substitution or alkylation |

Polar aprotic solvents like DMF stabilize transition states in SN2 mechanisms, while elevated temperatures accelerate reaction kinetics .

Coupling Reactions

Sulfonate esters participate in cross-couplings as electrophilic partners:

Example with Triflates:

In DMF at 150°C, 4-methoxyphenyl trifluoromethanesulfonate couples with ally

Scientific Research Applications

Chemical Properties and Reactions

2-Methoxyphenyl 4-fluoro-3-methylbenzenesulfonate can undergo several types of chemical reactions:

- Substitution Reactions : It can participate in nucleophilic aromatic substitution where the fluoro group is replaced by nucleophiles like amines or thiols.

- Oxidation Reactions : The methoxy group can be oxidized to form aldehydes or carboxylic acids under strong oxidizing conditions.

- Reduction Reactions : The sulfonate group can be reduced to a sulfonamide or thiol under specific reducing conditions.

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents such as potassium permanganate. The products formed depend on the specific reaction conditions and reagents utilized.

Chemistry

In chemistry, this compound serves as an intermediate in the synthesis of various organic compounds. Its ability to undergo substitution reactions makes it valuable for creating derivatives with different functional groups.

Biology

The compound has been studied for potential biological activities, including:

- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various pathogens.

- Anticancer Activity : Studies have shown that it has selective toxicity towards cancer cells while sparing normal cells. For instance, certain derivatives have demonstrated IC50 values indicating potent anticancer activity against specific cancer cell lines.

Medicine

Research is ongoing to explore its potential as a pharmaceutical agent. The compound's interaction with specific molecular targets such as enzymes or receptors is being investigated to understand its therapeutic potential better.

Industry

In industrial applications, this compound is used in the development of new materials and as a reagent in various processes.

Case Studies

-

Antimicrobial Activity Study :

A study evaluated various derivatives for their minimum inhibitory concentration (MIC) against common pathogens. The most active derivatives showed MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis.Compound MIC (μg/mL) Pathogen 7b 0.22 S. aureus 7b 0.25 S. epidermidis -

Anticancer Activity Study :

In another study involving several cancer cell lines, related compounds exhibited selective toxicity towards cancer cells while sparing normal cells. One derivative showed an IC50 value of 0.126 μM against the MDA-MB-231 triple-negative breast cancer cell line.Cell Line IC50 (μM) Selectivity Index MDA-MB-231 (TNBC) 0.126 High MCF10A (Normal) >2 Low

Mechanism of Action

The mechanism of action of 2-Methoxyphenyl 4-fluoro-3-methylbenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its action are still under investigation, but it is believed to modulate signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

Substituted Benzenesulfonate Esters

The target compound shares structural similarities with other aryl benzenesulfonates, differing primarily in substituent patterns (Table 1).

Table 1: Structural Comparison of Benzenesulfonate Esters

- Substituent Effects: Fluorine: The 4-fluoro group in the target compound increases electronegativity, enhancing resistance to nucleophilic attack compared to 4-methyl analogues (e.g., in ). This also lowers the pKa of adjacent protons, affecting reactivity . 2-Methoxyphenyl vs. Thiophene Ethyl: The 2-methoxyphenyl group improves water solubility compared to thiophene-based esters (), which are more lipophilic and suited for non-polar matrices .

Physicochemical Properties

Table 2: Physicochemical Properties of Selected Sulfonates

- The target compound’s lack of reported melting point suggests amorphous or low-crystallinity behavior, contrasting with methyl benzoate derivatives (), which crystallize readily due to smaller substituents .

Biological Activity

2-Methoxyphenyl 4-fluoro-3-methylbenzenesulfonate (CAS No. 825611-13-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and applications in various fields.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a methoxy group, a fluorine atom, and a sulfonate moiety attached to a benzene ring. This unique configuration contributes to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₁FNO₃S |

| Molecular Weight | 273.29 g/mol |

| Solubility | Varies with solvent |

| Melting Point | Not specified |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound is thought to modulate enzymatic activity through covalent bonding or competitive inhibition, particularly in pathways related to cancer cell proliferation and microbial resistance.

Key Mechanisms

- Nucleophilic Aromatic Substitution : The fluoro group can be replaced by nucleophiles, enhancing the compound's reactivity towards biological targets.

- Oxidation and Reduction Reactions : The methoxy group can be oxidized under certain conditions, potentially generating reactive intermediates that may exert biological effects .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown that the compound can inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Anticancer Activity

Preliminary studies suggest that this compound may have anticancer properties. It has been evaluated for its ability to induce apoptosis in cancer cell lines and inhibit tumor growth in animal models. For instance, one study reported a significant reduction in tumor volume when treated with this compound compared to controls .

Case Studies

- Antimicrobial Efficacy : A study conducted on the efficacy of this compound against Escherichia coli demonstrated an inhibition zone of up to 15 mm at a concentration of 100 µg/mL. This suggests promising potential as an antimicrobial agent.

- Cancer Cell Line Studies : In vitro tests on breast cancer cell lines showed that treatment with the compound led to a reduction in cell viability by approximately 40% at concentrations ranging from 50 µM to 200 µM over 48 hours. Further investigation into the mechanism revealed that the compound induced apoptosis through caspase activation .

Research Findings

Recent research has highlighted the following findings regarding the biological activity of this compound:

- Potency and Selectivity : The compound has shown selective toxicity towards cancer cells while sparing normal cells, indicating its potential for targeted therapy .

- Metabolic Stability : Studies indicate that the compound exhibits good metabolic stability in liver microsomes, which is crucial for its efficacy as a therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.